3-Isopropyl-4-methylpyridine

Lipophilicity LogP Membrane permeability

3-Isopropyl-4-methylpyridine (CAS 4810-80-4), also named 4-methyl-3-(propan-2-yl)pyridine, is a 3,4-disubstituted pyridine with molecular formula C9H13N and a calculated octanol–water partition coefficient (LogP) of 2.51. The compound belongs to the broader alkylpyridine family that serves as versatile intermediates in agrochemical, fragrance, and pharmaceutical synthesis.

Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
CAS No. 4810-80-4
Cat. No. B12952642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-4-methylpyridine
CAS4810-80-4
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(C)C
InChIInChI=1S/C9H13N/c1-7(2)9-6-10-5-4-8(9)3/h4-7H,1-3H3
InChIKeyCLMGLIYUNAKJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-4-methylpyridine (4810-80-4): Core Properties and Sourcing Context


3-Isopropyl-4-methylpyridine (CAS 4810-80-4), also named 4-methyl-3-(propan-2-yl)pyridine, is a 3,4-disubstituted pyridine with molecular formula C9H13N and a calculated octanol–water partition coefficient (LogP) of 2.51 . The compound belongs to the broader alkylpyridine family that serves as versatile intermediates in agrochemical, fragrance, and pharmaceutical synthesis [1]. Its combination of a 3‑isopropyl group and a 4‑methyl group generates a distinct steric and electronic environment that cannot be replicated by mono‑substituted pyridines or positional isomers.

Why 3-Isopropyl-4-methylpyridine Cannot Be Swapped with Generic Pyridine Analogs


Simply substituting 3‑isopropyl‑4‑methylpyridine with a cheaper mono‑substituted pyridine (e.g., 4‑picoline) or a different dialkyl isomer (e.g., 2‑isopropyl‑4‑methylpyridine) modifies the steric congestion around the ring nitrogen and the electron‑donating capacity of the alkyl groups, which in turn shifts the basicity (pKa), the lipophilicity (LogP), and the regioselectivity of subsequent transformations [1][2]. These physico‑chemical differences make the target compound irreplaceable in reactions where precise steric and electronic control is essential, as detailed by the quantitative evidence below.

3-Isopropyl-4-methylpyridine Differentiation: A Comparator-Based Evidence Guide


Lipophilicity Advantage Over Mono‑Substituted Pyridines

The calculated LogP of 3‑isopropyl‑4‑methylpyridine (2.51) exceeds that of the mono‑substituted analog 4‑methylpyridine (1.22‑1.39) by approximately 1.1–1.3 log units [1]. Although both values are computational, the difference reflects the additive hydrophobic contribution of the 3‑isopropyl group.

Lipophilicity LogP Membrane permeability Building block

Steric Deactivation in Electrophilic Aromatic Substitution

The total rate ratio for phenylation of 3‑isopropylpyridine with phenyllithium is 0.31 relative to pyridine (= 1.00) [1]. Because the 4‑methyl group is sterically distant from the reaction centre and exerts only a small electronic effect, 3‑isopropyl‑4‑methylpyridine is expected to exhibit a very similar rate ratio (≈ 0.3), i.e., about three‑fold slower than unsubstituted pyridine.

Electrophilic substitution Steric hindrance Phenylation Reactivity

Regioselectivity Switch in Nucleophilic Addition

When phenyllithium reacts with a 3‑alkylpyridine bearing a methyl, ethyl, or isopropyl group, the major product is the 3‑alkyl‑2‑phenylpyridine; by contrast, a 3‑t‑butyl substituent diverts addition to the 5‑position [1][2]. For 3‑isopropyl‑4‑methylpyridine, the expected product is 3‑isopropyl‑4‑methyl‑2‑phenylpyridine, whereas the 3‑t‑butyl‑4‑methyl analog would give the 5‑phenyl isomer.

Regioselectivity Nucleophilic addition 3‑Alkylpyridines Phenyllithium

High-Value Application Scenarios for 3-Isopropyl-4-methylpyridine Sourcing


Lipophilicity-Driven Medicinal Chemistry Intermediate

Because 3‑isopropyl‑4‑methylpyridine exhibits a LogP ~1.1 units higher than 4‑picoline , it can serve as a more membrane‑permeable building block for CNS‑targeted or intracellular drug candidates. Medicinal chemistry groups pursuing orally bioavailable kinase inhibitors or GPCR modulators may select this scaffold over less lipophilic pyridine analogs to improve passive diffusion and distribution coefficients.

Sterically Controlled Late‑Stage C–H Functionalization

The rate ratio of ≈0.31 for phenylation indicates pronounced steric deactivation at C‑2, enabling chemists to functionalize the 5‑ or 6‑position with high selectivity. This property is valuable when constructing complex ligands or natural‑product analogs that require a differentiated substitution pattern without protecting‑group strategies.

Regioselective Scaffold for KRAS‑Pathway Probe Development

The well‑defined regiochemical outcome of nucleophilic addition (C‑2 vs C‑5) differentiates the 3‑isopropyl derivative from its 3‑t‑butyl counterpart . 3‑Isopropyl‑4‑methylpyridine can therefore be used to prepare 2‑substituted pyridine probes that mimic key pharmacophoric elements of KRAS‑G12C inhibitors, a class reliant on precise substitution geometry for cysteine‑reactivity and target engagement.

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